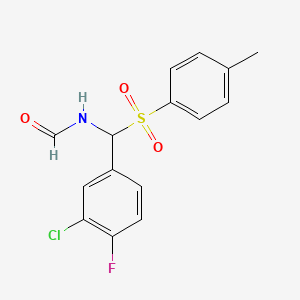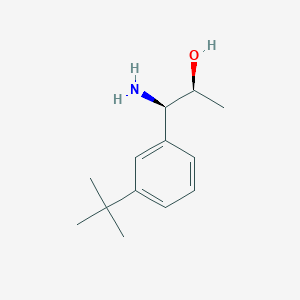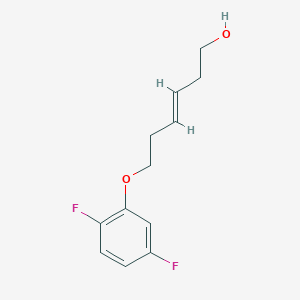
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, a tosyl group, and a formamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide typically involves the following steps:
Formation of the Tosyl Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine to form the tosylated intermediate.
Formylation: The tosylated intermediate is then subjected to formylation using formic acid or formic anhydride under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The formamide group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The formamide group can be oxidized to a carboxylic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution Reactions: Substituted derivatives of the original compound.
Reduction Reactions: Corresponding amine derivatives.
Oxidation Reactions: Carboxylic acid derivatives.
科学的研究の応用
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.
Biological Studies: It can be used as a probe or ligand in studies involving protein-ligand interactions or enzyme inhibition.
作用機序
The mechanism of action of N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine
Uniqueness
N-((3-Chloro-4-fluorophenyl)(tosyl)methyl)formamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, as well as the tosyl and formamide groups. This combination of functional groups imparts specific chemical reactivity and potential biological activity that may not be present in similar compounds.
特性
分子式 |
C15H13ClFNO3S |
|---|---|
分子量 |
341.8 g/mol |
IUPAC名 |
N-[(3-chloro-4-fluorophenyl)-(4-methylphenyl)sulfonylmethyl]formamide |
InChI |
InChI=1S/C15H13ClFNO3S/c1-10-2-5-12(6-3-10)22(20,21)15(18-9-19)11-4-7-14(17)13(16)8-11/h2-9,15H,1H3,(H,18,19) |
InChIキー |
UAZVWTCOJONDJF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=C(C=C2)F)Cl)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-(4-(Trifluoromethoxy)phenyl)benzo[D]oxazol-5-YL)methanamine](/img/structure/B13052470.png)


![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)



![(1R,2S)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13052521.png)


